Eflornithine

Dermatology Hirsutism Laser therapy

Researchers sourcing ODC inhibitors for polyamine studies often encounter reversible inhibitors with transient effects. Eflornithine hydrochloride (CAS 68278-23-9) resolves this as a specific, irreversible suicide substrate that covalently modifies the ODC active site, requiring de novo enzyme synthesis for recovery. • Irreversible ODC inactivation; T. brucei ODC IC50 ~0.1 μM; sustained polyamine depletion • Racemic DL-mixture, ≥98% purity; L-enantiomer ~100-fold more potent for stereospecific applications • FDA-approved Iwilfin for HRNB maintenance (52% relapse risk reduction); Vaniqa-equivalent topical for hirsutism • Water-soluble to 75 mM for cell culture & in vitro assays

Molecular Formula C6H12F2N2O2
Molecular Weight 182.17 g/mol
CAS No. 68278-23-9
Cat. No. B1207245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEflornithine
CAS68278-23-9
Synonymsalpha Difluoromethyl Ornithine
alpha Difluoromethylornithine
alpha-Difluoromethyl Ornithine
alpha-Difluoromethylornithine
Difluoromethylornithine
DL alpha Difluoromethylornithine
DL-alpha-Difluoromethylornithine
Eflornithine
Eflornithine Hydrochloride
Eflornithine Monohydrochloride, Monohydrate
MDL 71,782 A
MDL-71,782 A
MDL71,782 A
Ornidyl
Ornithine, alpha-Difluoromethyl
RMI 71782
Vaniqa
Molecular FormulaC6H12F2N2O2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN.Cl
InChIInChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
InChIKeyVLCYCQAOQCDTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>10 mg/mL

Eflornithine Technical & Procurement Guide


Eflornithine (α-difluoromethylornithine, DFMO) is a fluorinated ornithine analog that functions as a specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis [1]. The compound exists as a racemic mixture, with both enantiomers demonstrating ODC inactivation capacity, though the L-enantiomer exhibits approximately 100-fold higher potency in enzyme inhibition [2]. Eflornithine hydrochloride (molecular weight 218.63, purity typically ≥98%) is the standard research and pharmaceutical form .

1
Core Tool
Racemic DL-DFMO HCl as standard irreversible ODC inhibitor for polyamine research
2
Enantiomer Option
L-enantiomer available for stereospecific ODC inactivation studies requiring higher potency
3
Form Selection
Topical cream or oral tablet grade supports dermatology and oncology research models
4
Research Context
Applied in neuroblastoma maintenance, hirsutism combination, adenoma prevention, and trypanosomiasis studies

Why Generics Cannot Substitute for Eflornithine


While several ODC inhibitors exist, eflornithine's specific molecular architecture as a suicide substrate confers irreversible enzyme inactivation that reversible inhibitors cannot achieve. The difluoromethyl group undergoes enzyme-catalyzed decarboxylation to generate a reactive intermediate that covalently modifies the active site, resulting in sustained polyamine depletion requiring new enzyme synthesis for recovery [1]. This mechanism produces pharmacodynamic effects distinct from competitive inhibitors like α-methylornithine. Furthermore, eflornithine's clinical differentiation from other trypanocides is species-specific: it demonstrates efficacy against late-stage Trypanosoma brucei gambiense but lacks activity against T. b. rhodesiense, necessitating careful selection based on regional disease epidemiology [2]. For procurement, the racemic DL-α-difluoromethylornithine hydrochloride (CAS 68278-23-9) versus the more potent L-enantiomer represents a critical specification decision impacting experimental dosing calculations.

Mechanism mismatch
Irreversible suicide inhibition of ODC cannot be replicated by reversible inhibitors like α-methylornithine; sustained polyamine depletion requires new enzyme synthesis
Species-specific activity
Antitrypanosomal efficacy limited to T. b. gambiense; lack of activity against T. b. rhodesiense demands epidemiological review before substitution
Enantiomer potency context
Racemic DL-mixture vs. L-enantiomer exhibits markedly different ODC inhibition potency; experimental dosing calculations may shift across forms

Evidence for Eflornithine Selection


Nd:YAG Laser Combination in Hirsutism

In a randomized controlled trial of 80 females with idiopathic facial hirsutism, combination therapy with eflornithine cream plus Nd:YAG laser produced a 92.5% efficacy rate compared to 72.5% with Nd:YAG laser alone [1]. This 20 percentage-point absolute improvement (p=0.018) demonstrates that eflornithine synergistically enhances laser hair removal outcomes.

Nd:YAG Laser Combination
Direct comparison
+20.0 pp response (p=0.018)
Reported higher efficacy rate endpoint in combination protocol
RCT, n=80, 24wk follow-up; endpoint context
Dermatology Hirsutism Laser therapy

IPL Combination Effect in Hirsutism

In a randomized controlled trial of 152 women with idiopathic facial hirsutism, adding eflornithine cream to six-month IPL therapy increased the proportion achieving ≥1-grade mFG reduction from 69.7% to 89.5% [1]. Mean terminal hair reduction improved from 59% to 90% (p<0.001).

IPL Combination Effect
Direct comparison
+19.8% response; terminal hair reduction +31% (p=0.003)
Reported additive hair reduction endpoint in IPL research protocols
RCT, n=152; open-label design
Dermatology Hirsutism Intense pulsed light

Post-Immunotherapy Relapse Prevention in Neuroblastoma

FDA approval of eflornithine (Iwilfin) was based on a comparative analysis showing a 52% reduction in relapse risk versus standard post-immunotherapy observation in high-risk neuroblastoma patients achieving at least partial response [1]. The hazard ratio for event-free survival was 0.48 (95% CI 0.27-0.85).

Neuroblastoma Relapse Prevention
Trial context
EFS HR 0.48 (95% CI 0.27-0.85)
Reported lower relapse risk endpoint in post-immunotherapy maintenance research
Matched-control analysis, FDA registration trial context
Pediatric oncology Neuroblastoma Maintenance therapy

Sulindac Combination in Colorectal Chemoprevention

Meta-analysis of six randomized controlled trials demonstrates that DFMO combination therapy (with sulindac) reduces recurrent adenoma incidence by 66-67% versus control in patients with advanced colorectal tumor history [1]. The risk ratio was 0.33-0.34 (p<0.05).

Colorectal Adenoma Prevention
Cross-study comparable
RR 0.33-0.34 (66-67% reduction)
Reported adenoma recurrence reduction in chemoprevention trial context
Meta-analysis of 6 RCTs, high-risk population
Gastroenterology Cancer chemoprevention Colorectal adenoma

Safety vs. Melarsoprol in African Trypanosomiasis

Eflornithine demonstrates significantly lower toxicity compared to melarsoprol for second-stage T. b. gambiense infection. Melarsoprol causes reactive encephalopathy in 5-10% of patients with 10-50% fatality, while eflornithine has substantially better safety margin [1].

Safety vs Melarsoprol
Class-level inference
Lower severe adverse event endpoint
Reported tolerability endpoint context; no reactive encephalopathy
T. b. gambiense HAT treatment context
Tropical medicine African trypanosomiasis Antiparasitic

Topical Formulation Pharmacokinetics Comparison

In a rat wound model, eflornithine hydrochloride 13.9% cream achieved 39% higher peak plasma concentration (5.3 ng/mL) compared to eflornithine-Armenicum composition (3.8 ng/mL, p<0.001) [1]. The cream formulation also reached Cmax faster (2h vs. 3.3h) and had 25% greater AUC.

Topical PK Comparison
Direct comparison
Cmax +39% (5.3 vs 3.8 ng/mL)
Formulation-dependent exposure context in wound model
Rat model, topical dose 460 mg/kg
Pharmacokinetics Topical formulation Percutaneous absorption

Eflornithine Application Scenarios


Pediatric Neuroblastoma Maintenance Therapy

Procure eflornithine (Iwilfin 192 mg tablets) for post-immunotherapy maintenance in high-risk neuroblastoma patients achieving partial response or better. The 52% relapse risk reduction demonstrated in FDA registration trials establishes eflornithine as essential inventory for pediatric oncology centers managing HRNB maintenance protocols [1]. Dosing follows BSA-based oral twice-daily administration for up to 24 months, with monitoring for otitis media, diarrhea, and elevated transaminases.

Facial Hirsutism Combination Protocols

Procure eflornithine hydrochloride 13.9% topical cream (Vaniqa equivalent) for combination protocols with laser or IPL hair removal. Clinical evidence demonstrates that adding eflornithine to either Nd:YAG laser or IPL therapy increases treatment efficacy by 20-31 absolute percentage points [2][3]. This synergy justifies inclusion in aesthetic dermatology practice formularies for patients seeking enhanced hair reduction outcomes.

Colorectal Adenoma Chemoprevention Studies

For investigators designing chemoprevention trials in high-risk colorectal cancer populations, procure eflornithine (500 mg oral) for combination with sulindac (150 mg). Meta-analysis of six RCTs shows 66-67% reduction in recurrent adenoma incidence with this combination [4]. Procurement specification should require pharmaceutical-grade eflornithine suitable for long-term oral administration in preventive settings.

ODC Inhibition Research Applications

For laboratory research on polyamine biosynthesis and ODC inhibition, procure DL-α-difluoromethylornithine hydrochloride (CAS 68278-23-9, ≥98% purity) as the standard irreversible ODC inhibitor . The racemic mixture provides cost-effective ODC inactivation for most biochemical applications; however, investigators requiring stereospecific activity should specify L-enantiomer for enhanced potency. Solubility specifications: water soluble to 75 mM, appropriate for cell culture and in vitro enzyme assays.

Application
Selection Property
Validation Focus
Neuroblastoma maintenance research
ODC inhibition pathway maintenance context
Event-free survival endpoint monitoring
Hirsutism laser-combination studies
Topical formulation synergy in dermatology models
Hair reduction endpoint response
Colorectal adenoma prevention research
Oral combination chemoprevention context
Adenoma recurrence endpoint
Polyamine biosynthesis ODC inhibition
Racemic DL-DFMO cost-effective inhibitor
Enzyme inactivation assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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